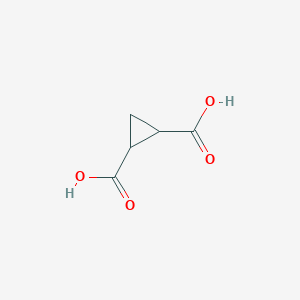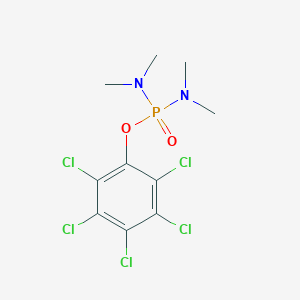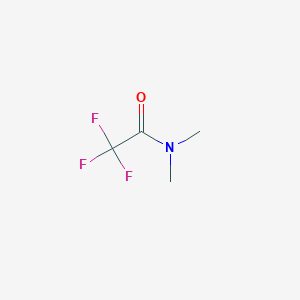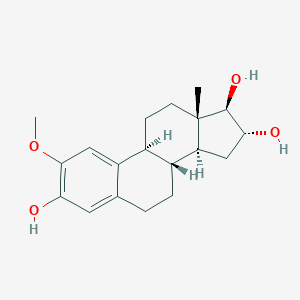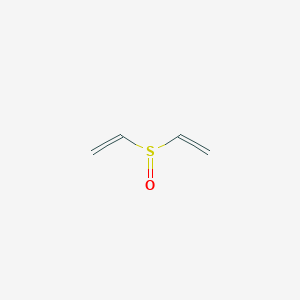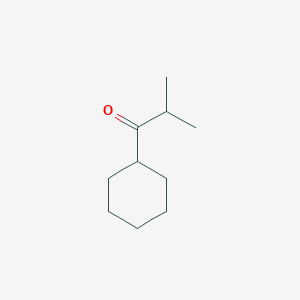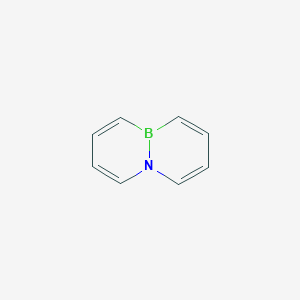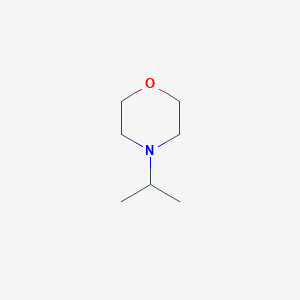
4-Isopropylmorpholine
Overview
Description
4-Isopropylmorpholine (4-IPM) is a cyclic organic compound that has found its applications in various fields, including pharmaceuticals, agrochemicals, and polymer science. It is a versatile molecule due to its unique properties and structural features.
Mechanism Of Action
The mechanism of action of 4-Isopropylmorpholine is not well understood. However, studies have shown that it inhibits the growth of fungi and bacteria by disrupting their cell membranes. It has also been found to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
4-Isopropylmorpholine has been found to have low toxicity and is relatively safe for use in laboratory experiments. It has been found to have no significant effects on the biochemical and physiological parameters of animals. However, further studies are required to determine its long-term effects on the environment and human health.
Advantages And Limitations For Lab Experiments
4-Isopropylmorpholine has several advantages for use in laboratory experiments. It is a versatile molecule that can be used as a solvent, building block, and reagent. It is also easy to synthesize and has a high yield. However, its limitations include its low solubility in water and its potential toxicity to the environment.
Future Directions
There are several future directions for the research on 4-Isopropylmorpholine. One direction is to study its potential as an anticancer agent. Further studies are required to determine its mechanism of action and its efficacy in vivo. Another direction is to study its potential as a bio-based solvent in the synthesis of organic compounds. This could lead to the development of more sustainable and environmentally friendly chemical processes. Finally, further studies are required to determine the long-term effects of 4-Isopropylmorpholine on the environment and human health.
Conclusion:
In conclusion, 4-Isopropylmorpholine is a versatile molecule with unique properties and structural features. It has found its applications in various fields, including pharmaceuticals, agrochemicals, and polymer science. Its synthesis method is simple and efficient, and it has been studied for its antifungal, antibacterial, and anticancer properties. Further studies are required to determine its mechanism of action, long-term effects on the environment and human health, and potential applications in various scientific research areas.
Synthesis Methods
The synthesis of 4-Isopropylmorpholine involves the reaction of isopropylamine and morpholine in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction takes place under reflux conditions, and the product is obtained by distillation. This method is simple and efficient, and the yield of the product is high.
Scientific Research Applications
4-Isopropylmorpholine has found its applications in various scientific research areas. It is used as a solvent in the synthesis of various organic compounds. It is also used as a building block in the synthesis of various drugs and agrochemicals. 4-Isopropylmorpholine has been studied for its antifungal, antibacterial, and anticancer properties. It has been found to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been found to have cytotoxic effects on cancer cells.
properties
IUPAC Name |
4-propan-2-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)8-3-5-9-6-4-8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZMWNWNBXSZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074951 | |
| Record name | Morpholine, 4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Morpholine, 4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4-Isopropylmorpholine | |
CAS RN |
1004-14-4, 1331-24-4 | |
| Record name | 4-(1-Methylethyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, isopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1004-14-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-propan-2-ylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide](/img/structure/B72958.png)
